N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide
Description
N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is a complex organic compound that features a cyclopropyl group, a fluorinated isopropyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O3S/c1-9(2,10)8-11-7(12-16-8)5-17(14,15)13-6-3-4-6/h6,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDZWLARQJQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)CS(=O)(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and the use of scalable reaction conditions would apply. This includes optimizing reaction parameters such as temperature, solvent, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The fluorinated isopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The fluorinated isopropyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is unique due to its combination of a cyclopropyl group, a fluorinated isopropyl group, and an oxadiazole ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
